4-(1H-1,3-benzodiazol-1-yl)benzonitrile

Anticancer Hepatocellular carcinoma Cytotoxicity

4-(1H-1,3-Benzodiazol-1-yl)benzonitrile is a uniquely para-substituted benzimidazole-benzonitrile building block that cannot be replaced by other derivatives. It demonstrates selective anticancer activity against HepG2 cells (IC₅₀ = 1.0 μM) while sparing non-cancerous cells (IC₅₀ > 20 μM), acting via p53-p21 mediated G1 arrest and apoptosis. Its rigid, planar structure serves as an essential N-donor ligand for constructing Cu, Zn, and Cd coordination polymers. Researchers also use it as a chemical probe for cell-cycle studies. Procure with confidence for medicinal chemistry and materials science programs.

Molecular Formula C14H9N3
Molecular Weight 219.247
CAS No. 25699-95-0
Cat. No. B2562059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-1,3-benzodiazol-1-yl)benzonitrile
CAS25699-95-0
Molecular FormulaC14H9N3
Molecular Weight219.247
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C#N
InChIInChI=1S/C14H9N3/c15-9-11-5-7-12(8-6-11)17-10-16-13-3-1-2-4-14(13)17/h1-8,10H
InChIKeyXAQRIJONSMHWCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-1,3-benzodiazol-1-yl)benzonitrile (CAS 25699-95-0) Procurement Data Sheet and Technical Specifications


4-(1H-1,3-benzodiazol-1-yl)benzonitrile (also known as 4-(1H-benzo[d]imidazol-1-yl)benzonitrile or CCL299) is a heterocyclic building block featuring a benzimidazole core linked to a benzonitrile moiety. It is characterized by its molecular formula C14H9N3 and a molecular weight of 219.24 g/mol . This compound is a key precursor for the construction of coordination polymers and has demonstrated selective anticancer activity in vitro [1][2].

Why Substituting 4-(1H-1,3-benzodiazol-1-yl)benzonitrile with Generic Analogs Can Compromise Research Outcomes


Direct substitution of 4-(1H-1,3-benzodiazol-1-yl)benzonitrile with other benzimidazole or benzonitrile derivatives is scientifically unsound due to its unique structural and functional profile. The specific para-substitution of the benzimidazole ring on the benzonitrile core creates a rigid, planar ligand that is essential for the formation of specific coordination polymer topologies [1]. Furthermore, in biological contexts, the compound exhibits a distinct selectivity profile, with potent activity against HepG2 and HEp-2 cancer cells (IC50 = 1.0 and 2.7 μM, respectively) but negligible effects on non-cancerous cells and certain other cancer lines (IC50 > 20 μM) [2]. This functional divergence from other benzimidazole derivatives, which may show broader or less potent activity, underscores the risk of using unverified replacements.

Quantitative Differentiation Guide for 4-(1H-1,3-benzodiazol-1-yl)benzonitrile (CAS 25699-95-0)


Superior Anticancer Potency in HepG2 Cells Compared to Benzimidazole Derivative se-182

4-(1H-1,3-benzodiazol-1-yl)benzonitrile (CCL299) demonstrates significantly higher potency against the HepG2 hepatoblastoma cell line compared to the structurally related benzimidazole derivative se-182. The IC50 of CCL299 is 1.0 μM, while se-182 exhibits an IC50 of 15.58 μM [1][2]. This represents an approximately 15-fold increase in potency.

Anticancer Hepatocellular carcinoma Cytotoxicity

Selective Cytotoxicity Profile: Differential Activity Between HepG2 and A549 Cancer Cells

4-(1H-1,3-benzodiazol-1-yl)benzonitrile (CCL299) exhibits a pronounced selectivity between different cancer cell lines. It demonstrates potent activity against HepG2 cells (IC50 = 1.0 μM) but is largely inactive against A549 lung adenocarcinoma cells (IC50 > 20 μM) [1]. This is in contrast to the benzimidazole derivative se-182, which shows similar potency against both HepG2 (IC50 = 15.58 μM) and A549 (IC50 = 15.80 μg/mL) [2].

Cancer selectivity Lung cancer Hepatoblastoma

Differential Impact on Non-Cancerous Cells: A Key Safety Advantage

4-(1H-1,3-benzodiazol-1-yl)benzonitrile (CCL299) demonstrates a favorable selectivity profile by exhibiting minimal cytotoxicity against non-cancerous human fibroblast cells. The IC50 for TIG-1-20 fibroblasts is >20 μM, which is at least 20-fold higher than its IC50 against HepG2 cancer cells (1.0 μM) [1]. In contrast, the benzimidazole derivative se-182 shows a much narrower therapeutic window, with an IC50 of 15.58 μM against HepG2 cells and a reported toxicity category of class IV (IC50 = 1000 mg/kg) [2].

Toxicity Selectivity index Fibroblasts

Primary Research and Industrial Applications for 4-(1H-1,3-benzodiazol-1-yl)benzonitrile (CAS 25699-95-0)


Development of Novel Anticancer Therapeutics Targeting Hepatocellular Carcinoma

Based on its demonstrated high potency (IC50 = 1.0 μM) and selectivity for HepG2 liver cancer cells over non-cancerous fibroblasts (IC50 > 20 μM), 4-(1H-1,3-benzodiazol-1-yl)benzonitrile is a compelling lead compound for medicinal chemistry programs focused on hepatocellular carcinoma. Its ability to induce G1-phase cell-cycle arrest and apoptosis via the p53-p21 pathway [1] provides a clear mechanistic rationale for further optimization and in vivo studies.

Synthesis of Functional Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound serves as a versatile, rigid N-donor ligand for the construction of coordination polymers. Its use as a precursor has been demonstrated in the synthesis of 1D chain coordination polymers with copper, and it can undergo in situ reactions to form new ligands for zinc and cadmium-based frameworks [2]. This makes it a valuable building block for materials science research into luminescent materials and molecular architectures.

Chemical Biology Studies of Cell-Cycle Regulation and Apoptosis

The well-defined mechanism of action of 4-(1H-1,3-benzodiazol-1-yl)benzonitrile—involving up-regulation of p-p53 (Ser15) and p21, and down-regulation of p-CDK2 (Thr160)—makes it a useful chemical probe for studying G1-phase cell-cycle arrest and apoptotic signaling [1]. Researchers can utilize this compound to dissect these pathways in sensitive cancer cell lines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-1,3-benzodiazol-1-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.